molecular formula C10H16N2O2 B13908423 Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate

Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate

Cat. No.: B13908423
M. Wt: 196.25 g/mol
InChI Key: SOCQUIKGDVOLDR-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

Scientific Research Applications

Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
  • Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
  • 1-(4-Methoxyphenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester

Comparison: Ethyl 1-ethyl-3,5-dimethyl-pyrazole-4-carboxylate is unique due to its specific ethyl substitution at the 1-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 1-ethyl-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-12-8(4)9(7(3)11-12)10(13)14-6-2/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCQUIKGDVOLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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